molecular formula C20H22O4 B1205446 1,6-Hexanediol dibenzoate CAS No. 22915-73-7

1,6-Hexanediol dibenzoate

Cat. No.: B1205446
CAS No.: 22915-73-7
M. Wt: 326.4 g/mol
InChI Key: TYTTZVDFWCBYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Hexanediol dibenzoate (CAS 22915-73-7) is a linear alkyl diol dibenzoate compound evaluated extensively as a potential green plasticizer in polymer science. Its primary research application is as a primary plasticizer for polyvinyl chloride (PVC), where it is incorporated to improve the material's flexibility and workability by breaking up chain-chain interactions. Studies have demonstrated that plasticized PVC blends containing this compound perform as well as or better than those using conventional plasticizers like di(2-ethylhexyl) phthalate (DEHP) in key mechanical properties, including glass transition temperature, elongation at break, and hardness. A significant research value of this compound lies in its profile as a safer and more sustainable alternative. Unlike phthalates, which are subject to regulatory scrutiny, and some commercial dibenzoates that contain ether linkages, this compound features a simple hydrocarbon chain. Research indicates this structure allows it to be biodegraded effectively by common soil bacteria, such as Rhodococcus rhodochrous , without the problematic accumulation of toxic monoester metabolites that is associated with other dibenzoate plasticizers. This makes it a compelling subject for designing environmentally benign polymer formulations. The compound is synthesized from 1,6-hexanediol and benzoyl chloride, resulting in a molecular formula of C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol. It is intended for use by qualified researchers in laboratory settings to develop flexible PVC and other polymer applications, with a focus on enhancing material performance while adhering to green chemistry principles. This product is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22915-73-7

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

6-benzoyloxyhexyl benzoate

InChI

InChI=1S/C20H22O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

TYTTZVDFWCBYPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=CC=C2

Other CAS No.

22915-73-7

Synonyms

1,6-hexanediol dibenzoate

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of 1,6 Hexanediol Dibenzoate

Established Synthetic Pathways for Diester Formation

The synthesis of 1,6-Hexanediol (B165255) dibenzoate, a diester recognized for its application as a plasticizer, is primarily achieved through esterification. evitachem.com This process involves the reaction of 1,6-hexanediol with either benzoic acid or one of its derivatives.

Esterification Reactions with Benzoyl Chloride

A prevalent and efficient method for synthesizing 1,6-Hexanediol dibenzoate involves the reaction of 1,6-hexanediol with benzoyl chloride. mdpi.com This reaction is typically conducted in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the esterification. The reaction is exothermic and is usually carried out at temperatures between 80–100°C under an inert atmosphere to prevent unwanted side reactions. To ensure the complete conversion of the diol to the diester, a molar ratio of approximately 1:2.2 (1,6-hexanediol to benzoyl chloride) is often employed, leading to yields exceeding 85%.

The use of benzoyl chloride is advantageous as it is more reactive than benzoic acid, which can lead to faster reaction times and higher yields. libretexts.org The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. operachem.com The subsequent loss of a chloride ion and a proton results in the formation of the ester. operachem.com

Reflux and Purification Techniques

Following the synthesis, purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and the catalyst. A common laboratory-scale purification technique involves refluxing the reactants for several hours, followed by neutralization and recrystallization. mdpi.com For instance, after refluxing 1,6-hexanediol with benzoyl chloride, the mixture is neutralized and then purified by recrystallization from a solvent like heptane. mdpi.com

On an industrial scale, purification often involves distillation techniques. Fractional distillation under vacuum is employed to separate the desired diester from more volatile components like unreacted alcohols and low-boiling point byproducts. libretexts.orggoogle.com For instance, a multi-stage continuous vacuum distillation process can be used to achieve a high purity of over 99.8%. google.com Another purification method involves saponification, where the crude product containing unreacted ester compounds is treated with an aqueous solution of potassium hydroxide. This converts the ester impurities into potassium salts, which can then be removed by distillation, yielding a high-purity 1,6-hexanediol. google.com

Solvent-Based versus Solventless Synthetic Approaches

Esterification reactions for producing this compound can be carried out using either solvent-based or solventless approaches.

Solvent-Based Synthesis: In many traditional laboratory and industrial syntheses, solvents are used to facilitate the reaction. For example, in the reaction between 1,6-hexanediol and benzoyl chloride, a solvent like diethyl ether can be used. rsc.org Solvents can help to dissolve the reactants, control the reaction temperature, and facilitate the removal of byproducts like water through azeotropic distillation using a Dean-Stark trap with solvents such as toluene (B28343) or benzene (B151609). masterorganicchemistry.com

Solventless Synthesis: Solventless, or "neat," synthesis is gaining traction as a more environmentally friendly and efficient approach. researchgate.net These methods often involve heating the reactants together, sometimes under microwave irradiation, in the presence of a catalyst. researchgate.netiiste.org For example, diethylene glycol dibenzoate has been synthesized by reacting diethylene glycol and benzoic acid under microwave irradiation without a solvent. researchgate.net A general method for the uncatalyzed esterification of various alcohols, including diols like 1,6-hexanediol, has been developed using acetyl chloride under solvent-free conditions. iiste.org This approach offers advantages such as shorter reaction times, ease of operation, and reduced waste generation. iiste.org

ApproachDescriptionAdvantagesDisadvantages
Solvent-Based Reactants are dissolved in a solvent (e.g., toluene, diethyl ether).Better temperature control, facilitates removal of byproducts. masterorganicchemistry.comUse of potentially hazardous solvents, requires solvent removal and recycling.
Solventless Reactants are mixed directly without a solvent, often with heating.Environmentally benign, reduced waste, often faster reaction times. iiste.orgCan be challenging for solid reactants, potential for localized overheating.

Mechanistic Investigations of Esterification

The formation of this compound occurs through an esterification reaction, the mechanism of which has been a subject of detailed study. The most common is the Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol. chembam.comsparkl.me

The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comsparkl.me

Nucleophilic attack: The alcohol's hydroxyl group acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. sparkl.me

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and the remaining oxygen. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester. chemguide.co.uk

When using a more reactive acyl halide like benzoyl chloride, the reaction proceeds without the need for an acid catalyst, though a base is often added to neutralize the HCl produced. libretexts.org The mechanism involves the direct nucleophilic attack of the alcohol on the acyl chloride. operachem.com

Catalytic Systems in Dibenzoate Synthesis

Various catalytic systems have been developed to enhance the efficiency of dibenzoate synthesis. These can be broadly categorized into acid catalysts, organocatalysts, and enzymatic catalysts.

Acid Catalysts: Strong acids like concentrated sulfuric acid are traditionally used as catalysts in Fischer esterification. libretexts.orgchemguide.co.uk Solid acid catalysts, including solid superacid catalysts and strong acidic cation exchange resins, have been employed to improve reaction rates and yields, and to simplify catalyst separation. evitachem.comchemicalbook.comgoogle.com For instance, a solid superacid catalyst (SO42-/TiO2) has been used for the synthesis of diethylene glycol dibenzoate. google.com

Organocatalysts: Non-metallic catalysts, such as p-toluenesulfonic acid, are also effective. chemicalbook.com In some cases, composite catalysts, like a mixture of tin protoxide and tin protochloride, have shown better catalytic effects than single catalysts. google.com

Enzymatic Catalysts (Biocatalysis): Lipases are enzymes that can catalyze esterification under milder conditions compared to traditional chemical methods. evitachem.com This approach is considered a "green" alternative as it avoids harsh reaction conditions and potentially toxic catalysts.

Catalyst TypeExamplesReaction ConditionsAdvantages
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acid chemguide.co.ukchemicalbook.comElevated temperatures (150-200 °C) evitachem.comReadily available, effective.
Heterogeneous Acid Solid superacid catalysts, Cation exchange resins evitachem.comchemicalbook.comCan be milder than homogeneous acids.Easy separation and recycling of the catalyst. chemicalbook.com
Organocatalysts Tin protoxide/tin protochloride google.comReduced pressure, 200-220 °C google.comHigh conversion rates. google.com
Biocatalysts Lipases evitachem.comMilder conditions evitachem.comEnvironmentally friendly, high selectivity. evitachem.com

Kinetic Modeling of this compound Formation

The kinetics of esterification reactions, including the formation of this compound, are influenced by several factors such as temperature, reactant concentrations, and catalyst type and concentration. sparkl.me Kinetic modeling aims to develop mathematical representations of these reaction rates.

Kinetic studies on similar diol esterifications have provided insights. For example, in the oxidation of 1,6-hexanediol, the reaction rate was found to be independent of the dioxygen pressure, and the reaction order with respect to the diol concentration depended on the initial conditions. researchgate.net A kinetic model involving two types of metal sites was proposed to explain these observations. researchgate.net

In the context of polycondensation reactions, which share mechanistic similarities with diester formation, kinetic models have been developed using techniques like the method of moments and Monte Carlo simulations to predict the evolution of the reaction and the properties of the resulting products. mdpi.com These models can account for various parallel and consecutive reactions, providing a more comprehensive understanding of the reaction kinetics. mdpi.com The rate constants for these models are typically determined by fitting the model to experimental data. mdpi.com

Derivatization Strategies from this compound

Derivatization of this compound is a key strategy for modifying its properties and for understanding its behavior relative to other similar compounds. These strategies primarily involve transformations of the benzoate (B1203000) ester groups or the synthesis of analogous molecules with different diol backbones for comparative evaluation.

Chemical Transformations of the Dibenzoate Moiety

The primary chemical transformations involving the dibenzoate moiety of this compound are hydrolysis and transesterification. These reactions cleave the ester bonds, leading to new derivatives.

Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. Biodegradation studies, for instance, demonstrate that the initial step in the breakdown of this compound by microorganisms like Rhodococcus rhodochrous is the hydrolysis of one of the ester bonds. nih.govresearchgate.netmcgill.ca This enzymatic hydrolysis yields benzoic acid and 1,6-hexanediol monobenzoate. nih.govresearchgate.net

Unlike other dibenzoates containing ether linkages, the 1,6-hexanediol monobenzoate intermediate is readily degraded further. nih.govresearchgate.net The terminal alcohol group of the monobenzoate can be oxidized to a carboxylic acid, forming 6-(benzoyloxy)hexanoic acid. nih.govnih.gov Subsequent beta-oxidation can further break down the molecule. nih.gov The key metabolites identified from these hydrolytic and oxidative transformations are detailed in the table below.

Table 1: Metabolites from the Biodegradation of this compound

Metabolite Name Chemical Formula Description
Benzoic acid C₇H₆O₂ Released upon hydrolysis of an ester bond. nih.govnih.gov
1,6-Hexanediol monobenzoate C₁₃H₁₈O₃ Formed after the hydrolysis of one ester bond. nih.gov
6-(Benzoyloxy)hexanoic acid C₁₃H₁₆O₄ Formed by the oxidation of the alcohol group on the monobenzoate. nih.govnih.gov

Transesterification: Transesterification is another significant transformation, involving the exchange of the alcohol portion of the ester with another alcohol. This reaction can be used to synthesize different dibenzoate esters from this compound. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would yield a new benzoate ester and 1,6-hexanediol.

Kinetic studies on model compounds like 2-(benzoyloxy)ethyl benzoate show that the rate of transesterification is influenced by the choice of alcohol and catalyst. osti.gov For instance, the deconstruction of polyethylene (B3416737) terephthalate (B1205515) (PET), a related polyester (B1180765), was found to be slower when using 1,6-hexanediol compared to shorter-chain diols like ethylene (B1197577) glycol in the presence of certain organobase catalysts. osti.gov A general method for preparing dibenzoate esters of aliphatic diols involves the transesterification of butyl benzoate with a diol, such as 1,5-pentanediol (B104693) or 2,5-hexanediol, using catalysts like alkali or alkaline earth metal oxides. google.com

Synthesis of Related Diol Dibenzoate Analogues for Comparative Studies

To evaluate the structure-property relationships of plasticizers, researchers often synthesize a series of analogous compounds. For this compound, this involves preparing dibenzoates of other linear diols. These comparative studies help in designing "green plasticizers" with desirable properties like high biodegradability and low toxicity. researchgate.netmdpi.com

A common synthetic route is the direct esterification of the corresponding diol with benzoyl chloride, often under reflux conditions, followed by neutralization and purification. mdpi.com This method has been used to synthesize a series of linear alkyl diol dibenzoates with varying carbon chain lengths for comparative testing against commercial plasticizers. mdpi.com An alternative method for converting diols to their dibenzoate derivatives for analytical purposes involves using benzoic anhydride (B1165640) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org

The table below lists several diol dibenzoate analogues that have been synthesized for comparative studies, highlighting the versatility of the synthetic methods.

Table 2: Synthesis of Diol Dibenzoate Analogues

Compound Name Abbreviation Starting Diol Synthetic Reagent Reference
1,3-Propanediol (B51772) dibenzoate 1,3-PrDB 1,3-Propanediol Benzoyl chloride mdpi.com
1,4-Butanediol (B3395766) dibenzoate 1,4-BDB 1,4-Butanediol Benzoyl chloride mdpi.com
1,5-Pentanediol dibenzoate 1,5-PDB 1,5-Pentanediol Benzoyl chloride mdpi.com
Diethylene glycol dibenzoate DEGDB Diethylene glycol Benzoic acid

These studies show that analogues without ether linkages in the diol chain, such as 1,5-pentanediol dibenzoate and this compound, tend to biodegrade more rapidly than commercial dibenzoates like diethylene glycol dibenzoate (DEGDB). researchgate.netmdpi.com The synthesis and comparison of these analogues are crucial for identifying candidates that can replace potentially harmful plasticizers. mdpi.com

Chemical Reactivity and Degradation Pathways of 1,6 Hexanediol Dibenzoate

Hydrolytic Stability and Reaction Mechanisms

The initial phase of 1,6-Hexanediol (B165255) Dibenzoate degradation in aqueous and microbial environments is governed by the hydrolysis of its ester linkages. This process is a critical determinant of the compound's persistence and the nature of its subsequent breakdown products.

Ester Bond Cleavage in Aqueous Environments

The degradation of 1,6-Hexanediol Dibenzoate is initiated by the cleavage of one of its two ester bonds. nih.gov This hydrolytic reaction is a common first step for ester-containing compounds in biological systems and can be catalyzed by enzymes. nih.govacs.orgresearchgate.net In biodegradation studies using the soil microorganism Rhodococcus rhodochrous, the first observable step is the hydrolysis of an ester bond, which breaks the diester into two smaller molecules. nih.govresearchgate.net This initial cleavage is comparatively rapid and sets the stage for further degradation. nih.gov The susceptibility of ester bonds to hydrolysis is a key feature in designing biodegradable molecules. acs.orgd-nb.info

Identification and Characterization of Monobenzoate Intermediates

The hydrolytic cleavage of one ester bond in this compound results in the formation of a monoester intermediate, identified as 1,6-hexanediol monobenzoate (also referred to as 6-benzoyloxyhexan-1-ol). nih.govnih.govresearchgate.net Research has shown that this intermediate is readily formed during the biodegradation of the parent compound. nih.govresearchgate.net

A significant finding is that, unlike the monoester intermediates of other commercial dibenzoate plasticizers like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), 1,6-hexanediol monobenzoate does not accumulate to a significant degree in the environment. nih.govresearchgate.net The monobenzoates of DEGDB and DPGDB are known to be persistent and exhibit toxicity, but the linear structure of 1,6-hexanediol monobenzoate allows for its rapid subsequent degradation. nih.govresearchgate.netresearchgate.net

Formation and Fate of Benzoic Acid as a Degradation Product

Concurrent with the formation of the monobenzoate intermediate, the initial hydrolysis step releases one molecule of benzoic acid . nih.govnih.govresearchgate.net Benzoic acid is a common metabolic product in the degradation of various aromatic compounds. d-nb.info Studies confirm its presence in biodegradation broths of this compound. nih.govresearchgate.net Once formed, benzoic acid can be further utilized by microorganisms as a carbon source, eventually being broken down into simpler molecules like carbon dioxide and water.

Oxidative Degradation Processes

Following the initial hydrolysis, the degradation of this compound proceeds through oxidative pathways that target the aliphatic portion of the monoester intermediate.

Pathways of Aliphatic Chain Oxidation

The degradation of the 1,6-hexanediol monobenzoate intermediate continues with the oxidation of its terminal alcohol group. nih.gov This oxidation converts the hydroxyl group into a carboxylic acid, a crucial step that facilitates further breakdown. nih.gov The resulting molecule, 6-benzoyloxyhexanoic acid, then enters a β-oxidation pathway. nih.govresearchgate.net Beta-oxidation is a common metabolic process where long-chain fatty acids are broken down by sequentially removing two-carbon units. This pathway is possible for 1,6-hexanediol monobenzoate due to its unbranched aliphatic chain, a feature absent in ether-containing dibenzoates, which blocks this degradation route. nih.gov

Formation of Carboxylic Acid Metabolites

The oxidative processes lead to the formation of several carboxylic acid metabolites. Research using gas chromatography-mass spectrometry (GC/MS) and Fourier transform mass spectroscopy (FTMS) has identified these key degradation products. nih.govnih.gov The initial oxidation of the monoester's alcohol group yields 6-benzoyloxyhexanoic acid . nih.govnih.govresearchgate.net Subsequent β-oxidation of this intermediate leads to the formation of shorter-chain metabolites, such as 4-benzoyloxybutanoic acid . nih.govresearchgate.net These metabolites are not considered persistent, as they are further degraded over the course of the experiment. researchgate.net

Table 1: Identified Metabolites from the Biodegradation of this compound

Metabolite NameDegradation StepReference
1,6-Hexanediol monobenzoateInitial Hydrolysis nih.govnih.govresearchgate.net
Benzoic acidInitial Hydrolysis nih.govnih.govresearchgate.net
6-Benzoyloxyhexanoic acidAliphatic Chain Oxidation nih.govnih.govresearchgate.net
4-Benzoyloxybutanoic acidBeta-Oxidation nih.govresearchgate.net

Photochemical Degradation Studies

The investigation into the photochemical degradation of this compound is crucial for understanding its environmental persistence and the potential formation of transformation products upon exposure to sunlight. Studies on structurally similar aromatic esters, such as phthalate (B1215562) esters, provide significant insights into the probable light-induced transformation pathways of this compound.

Investigation of Light-Induced Transformation Mechanisms

The photochemical transformation of organic compounds can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances known as photosensitizers absorb light and initiate the degradation of the target compound. nih.govacs.org For aromatic esters like this compound, both mechanisms are plausible.

The benzoate (B1203000) moiety in this compound contains an aromatic chromophore, which can absorb ultraviolet (UV) radiation. This absorption can lead to the excitation of the molecule to a higher energy state, making it more reactive and susceptible to various chemical transformations. nih.gov

Key light-induced transformation mechanisms likely include:

Photodissociation: The energy from absorbed UV light can be sufficient to break chemical bonds within the molecule. A probable site for photodissociation in this compound is the ester linkage (the C-O bond between the carbonyl group and the hexanediol (B3050542) chain). This would lead to the formation of benzoyl and 6-hydroxyhexyloxycarbonyl radicals.

Photo-Fries Rearrangement: Aromatic esters can undergo a photo-Fries rearrangement, where the ester group migrates to the aromatic ring, typically at the ortho or para positions, to form hydroxy-acyl aromatic compounds. While not directly observed for this compound in the available literature, this is a known photoreaction for similar compounds.

Indirect Photolysis: In natural environments, dissolved organic matter can act as a photosensitizer, generating reactive oxygen species such as hydroxyl radicals (•OH) upon absorbing sunlight. nih.govacs.org These highly reactive species can then attack the this compound molecule. The attack can occur at the aromatic ring, leading to hydroxylation, or at the aliphatic hexanediol chain, leading to hydrogen abstraction and subsequent oxidation. acs.org Studies on dibutyl phthalate (DBP) have shown that hydroxyl radicals can attack both the aromatic ring and the alkyl chain. frontiersin.org

The degradation rate of aromatic esters under UV irradiation has been observed to be dependent on the length of the alkyl chain, with longer chains sometimes leading to faster degradation in direct photolysis scenarios. frontiersin.org

Characterization of Photodegradation Products

Direct experimental data on the specific photodegradation products of this compound is limited. However, based on the transformation mechanisms of analogous aromatic esters, several products can be anticipated. The primary degradation pathway is expected to involve the cleavage of the ester bonds.

Studies on the photolysis of dibutyl phthalate (DBP) have identified butyl benzoate, benzoic acid, and hydroxylated derivatives as major byproducts. frontiersin.org By analogy, the photodegradation of this compound is likely to yield the following products:

Benzoic acid: Formed from the cleavage of the ester bond and subsequent reactions of the benzoyl moiety.

1,6-Hexanediol: Resulting from the cleavage of both ester linkages.

6-Hydroxyhexyl benzoate: The monoester resulting from the cleavage of one of the ester bonds.

Hydroxylated derivatives: Formed through the attack of hydroxyl radicals on the aromatic ring, leading to compounds such as hydroxy-1,6-hexanediol dibenzoate. acs.orgfrontiersin.org

In photocatalytic systems, which can simulate accelerated environmental degradation, ring-opening byproducts have also been detected for phthalate esters. frontiersin.org This suggests that under certain conditions, the aromatic ring of this compound could also be opened, leading to the formation of various aliphatic acids and smaller organic molecules.

The following table summarizes the potential photodegradation products of this compound based on the degradation pathways of structurally similar compounds.

Potential Photodegradation ProductLikely Formation PathwayReference Compound
Benzoic acidCleavage of the ester bondDibutyl phthalate frontiersin.org
1,6-HexanediolCleavage of both ester bondsInferred
6-Hydroxyhexyl benzoateCleavage of a single ester bondInferred from mono-butyl phthalate frontiersin.org
Hydroxy-1,6-hexanediol dibenzoateHydroxyl radical attack on the aromatic ringDiethyl phthalate, Dibutyl phthalate acs.orgfrontiersin.org

Applications in Advanced Polymer and Coating Systems Research

Role as a Polymer Additive in Polymeric Matrices

1,6-Hexanediol (B165255) dibenzoate is investigated for its ability to modify the properties of polymer matrices, serving as a plasticizer to enhance flexibility and processing characteristics.

Research on Plasticizing Effectiveness in Poly(vinyl chloride) (PVC)

Research has shown that 1,6-Hexanediol dibenzoate (1,6-HDB) can be an effective plasticizer for Poly(vinyl chloride) (PVC). nih.gov Studies comparing its performance to the conventional plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) have found that 1,6-HDB, along with other linear alkyl diol dibenzoates like 1,3-propanediol (B51772) dibenzoate (1,3-PrDB) and 1,5-pentanediol (B104693) dibenzoate (1,5-PDB), can plasticize PVC as effectively as DEHP in blends at 40 parts per hundred resin (phr). nih.gov These dibenzoates are considered potential green, safe replacements for DEHP, which has come under scrutiny for its suspected endocrine-disrupting properties. nih.govmdpi.com

The effectiveness of these dibenzoate plasticizers is attributed to the aromatic groups in their structure, with the central aliphatic part of the molecule playing a less dominant role. researchgate.net

Impact on Rheological Properties of Polymer Blends

The incorporation of this compound influences the flow behavior of polymer blends. In PVC blends, all dibenzoate plasticizers, including 1,6-HDB, have been shown to exhibit a superior rheological response compared to DEHP blends. mdpi.com Specifically, the storage modulus (G') for all dibenzoate blends was lower than that of DEHP, indicating a softer material. mdpi.com While the moduli values of the dibenzoate blends were closer to DEHP at higher frequencies, they tended to deviate at lower frequencies. mdpi.com Research indicates that the length of the central aliphatic structure in dibenzoate plasticizers does not significantly affect their effectiveness in altering the rheological properties of PVC blends. mdpi.com

Rheological Properties of PVC Blends (40 phr plasticizer)

Plasticizer Storage Modulus (G') vs. DEHP Loss Modulus (G'') vs. DEHP
This compound (1,6-HDB) Lower Lower
1,3-Propanediol Dibenzoate (1,3-PrDB) Lower Lower
1,5-Pentanediol Dibenzoate (1,5-PDB) Lower Lower

Influence on Mechanical Performance of Polymer Formulations

The mechanical properties of polymers are significantly altered by the addition of this compound. In PVC blends, 1,6-HDB has demonstrated comparable or even improved performance over DEHP in several key mechanical aspects. nih.gov For instance, no statistically significant difference was observed in the maximum observed stress between PVC blends containing 1,5-PDB and 1,6-HDB. nih.gov Furthermore, blends with 1,3-PrDB, 1,5-PDB, and 1,6-HDB all had significantly lower apparent moduli at 25% elongation than those with DEHP. nih.gov However, a discrepancy has been noted in surface hardness, where blends with 1,6-HDB were statistically significantly different from blends with other tested compounds, potentially due to reduced surface mobility of 1,6-HDB. nih.gov

Mechanical Properties of PVC Blends (40 phr plasticizer)

Property 1,6-HDB vs. DEHP
Maximum Observed Stress Similar to 1,5-PDB
Apparent Modulus at 25% Elongation Significantly Lower

Thermal Behavior of this compound-Incorporated Polymers

The thermal stability and glass transition temperature (Tg) of polymers are critical parameters affected by plasticizers. Research has shown that linear alkyl diol dibenzoates, including 1,6-HDB, can effectively lower the Tg of PVC, a key indicator of plasticization. nih.gov The C3, C5, and C6 dibenzoates performed as well as or better than DEHP in terms of Tg reduction. nih.gov

Investigation into Thermally Reversible Plasticization Phenomena in Analogues

While this compound itself has not been highlighted for this phenomenon, research into its analogue, 1,4-butanediol (B3395766) dibenzoate (1,4-BDB), has revealed interesting thermal behavior. nih.govmdpi.com Studies using differential scanning calorimetry and torsional temperature sweeps suggested that 1,4-BDB can partially crystallize within PVC blends over time, which reduces its effectiveness as a plasticizer. nih.gov However, upon heating to temperatures above 60 °C, effective plasticization is restored. nih.govmdpi.com This makes 1,4-butanediol dibenzoate a reversible, heat-activated plasticizer, a property that could be valuable for specific processing applications. nih.govmdpi.com

Contributions to High-Performance Coatings and Adhesives Research

Beyond its use in flexible PVC, 1,6-Hexanediol as a diol is a precursor in the synthesis of polymers for high-performance coatings and adhesives. sarchemlabs.comatamanchemicals.comatamankimya.comataman-chemicals.com The ester derived from it, this compound, contributes to the properties of these systems.

1,6-Hexanediol is used as a building block for polyester (B1180765) and polyurethane resins in coatings, providing a good balance between hardness and flexibility, as well as enhancing adhesion and weatherability. atamankimya.combasf.com In adhesives, urethanes and co-terephthalates based on 1,6-Hexanediol can offer faster tack properties and crystallization. atamankimya.com Its low glass transition property imparts high flexibility and excellent adhesive characteristics. atamankimya.com The addition of 1,6-Hexanediol can improve the flexibility and durability of these materials. sarchemlabs.com Specifically, in polyurethane coatings, it enhances flexibility, toughness, and resistance to abrasion and chemicals. sarchemlabs.com In adhesive formulations, it can act as a crosslinking agent, helping to form strong bonds. sarchemlabs.com

Integration in Solvent-Borne and UV-Curable Coating Systems

1,6-Hexanediol and its derivatives are integral components in both solvent-borne and ultraviolet (UV)-curable coating systems. In solvent-borne paints, polyesters based on 1,6-Hexanediol are utilized for applications such as automotive coatings, can and coil coatings, and general industrial uses. ataman-chemicals.comatamanchemicals.comulprospector.com These are often found in two-component paints, particularly for plastic and repair coatings. atamanchemicals.comulprospector.com

In the realm of UV-curable coatings, which are considered more environmentally friendly due to the absence of solvents, acrylic esters of 1,6-Hexanediol function as reactive diluents. ataman-chemicals.comatamanchemicals.com This application is expanding as the demand for solvent-free coating materials grows. atamanchemicals.comube.es 1,6-Hexanediol diacrylate (HDDA), a derivative, is a low-viscosity, difunctional monomer that serves as a crosslinking agent in UV/EB-curable coatings, inks, and adhesives, providing excellent mechanical strength and chemical resistance. adakem.com

Enhancement of Film Properties in Coatings

The incorporation of 1,6-Hexanediol and its dibenzoate ester into coating formulations leads to a significant enhancement of the resulting film's properties. The long hydrocarbon chain of 1,6-Hexanediol imparts flexibility and improves the hardness of polyesters. atamanchemicals.comatamankimya.com This results in a desirable balance of flexibility and toughness in both polyester and polyurethane coatings. ulprospector.comatamankimya.com

Adhesion Promotion in Adhesive Formulations

1,6-Hexanediol and its derivatives are recognized for their ability to promote adhesion in various adhesive formulations. Its inherent properties of flexibility and adhesion make it a valuable building block for resins used in adhesives. atamankimya.combasf.comatamankimya.com The low glass transition temperature of 1,6-Hexanediol contributes to high flexibility and excellent adhesive properties. atamankimya.comatamankimya.com

In adhesive applications, 1,6-Hexanediol helps in strengthening the bond for long-lasting results and enhances resilience against environmental factors like moisture and heat. sarchemlabs.com However, it is important to note that the addition of certain monomers, such as 1,6-hexanediol diacrylate (HDODA), to acid functional adhesion promoters can sometimes reduce the bond strength in specific laminating adhesive systems. radtech.org Despite this, 1,6-Hexanediol is a key component in the production of polyesters for adhesives and is used to create adhesives with improved tack properties and crystallization. ataman-chemicals.comatamankimya.com

Research into Other Specialized Material Applications

Beyond coatings and adhesives, this compound and its precursors are investigated for a range of other specialized material applications, contributing to the development of high-performance elastomers, resins, and composites.

Use in Polyurethane Elastomers and Polycarbonatediol Resins

1,6-Hexanediol is a crucial raw material in the synthesis of polyurethane elastomers and polycarbonatediol resins. ataman-chemicals.comatamanchemicals.comatamanchemicals.com In polyurethanes, it acts as a chain extender, leading to modified elastomers with high mechanical strength and excellent resistance to hydrolysis, albeit with a low glass transition temperature. atamanchemicals.comatamankimya.com The resulting polyurethanes are used in a variety of applications, including synthetic rubber, elastic fibers, and synthetic leather. tdimdipolyurethane.com

Polycarbonatediols derived from 1,6-Hexanediol are known for their high crystallinity. google.com While this can sometimes lead to a harder texture and reduced low-temperature flexibility in the final polyurethane product, copolymerization with other diols can mitigate these effects. google.comepo.org These polycarbonatediol resins are valued for their superior hydrolysis and weather resistance. google.com

Role as a Reactive Diluent for Epoxy Resin Systems

1,6-Hexanediol and its derivatives also play a significant role as reactive diluents in epoxy resin systems. ataman-chemicals.comatamanchemicals.comube.es The diglycidyl ether of 1,6-Hexanediol, for instance, is a low-viscosity, aliphatic diepoxide that is compatible with all types of epoxy resins. whwinbond.compurnimagroup.com Its primary function is to reduce the viscosity of the epoxy resin, which facilitates processing and application. whwinbond.comabg-am.com

As a toughening-type reactive diluent, it can enhance the flexibility of the cured material. whwinbond.com This is particularly beneficial in applications such as structural adhesives, civil engineering, filament winding, and electronic encapsulation. abg-am.com The use of 1,6-Hexanediol-based reactive diluents allows for the formulation of epoxy systems with retained mechanical properties. abg-am.com

Environmental Fate and Biodegradation Research

Microbial Biodegradation Mechanisms and Kinetics

The breakdown of 1,6-Hexanediol (B165255) dibenzoate in the environment is primarily driven by microbial activity. Specific microorganisms have been identified as key players in this process, and the biochemical steps involved have been elucidated through detailed studies.

Research has highlighted the role of common soil microorganisms in the degradation of 1,6-Hexanediol dibenzoate. The bacterium Rhodococcus rhodochrous and the yeast Rhodotorula rubra have been subjects of study to understand the biodegradation of dibenzoate plasticizers. nih.govresearchgate.netresearchgate.net Studies using Rhodococcus rhodochrous have been particularly insightful, often conducted in the presence of a co-substrate like n-hexadecane to facilitate the degradation process. nih.govnih.gov These investigations have shown that unlike some commercial dibenzoate plasticizers, this compound is biodegraded quickly by these microorganisms without the significant accumulation of persistent intermediate metabolites. researchgate.netmdpi.comresearchgate.net

The table below summarizes the key microorganisms studied for their ability to biodegrade this compound.

MicroorganismTypeKey Findings
Rhodococcus rhodochrous BacteriumEffectively degrades this compound, particularly in the presence of a co-substrate. nih.govresearchgate.netnih.gov
Rhodotorula rubra YeastImplicated in the biodegradation of dibenzoate plasticizers, contributing to the initial hydrolysis steps. researchgate.netresearchgate.netacs.org

The initial and critical step in the biodegradation of this compound is the hydrolysis of one of its ester bonds. nih.govresearchgate.net This reaction is catalyzed by microbial enzymes and results in the cleavage of the diester into two smaller molecules: benzoic acid and 1,6-hexanediol monobenzoate. nih.gov This hydrolytic step is a common feature in the breakdown of ester-containing compounds in the environment and is a prerequisite for further degradation. acs.orgoup.com

Following the initial hydrolysis, the resulting monoester, 1,6-hexanediol monobenzoate, undergoes further degradation. Unlike the monoesters of some other commercial plasticizers which can be slow to degrade and accumulate in the environment, 1,6-hexanediol monobenzoate is degraded relatively quickly. nih.govresearchgate.net The degradation pathway proceeds through the oxidation of the terminal alcohol group on the hexanediol (B3050542) portion of the monoester. nih.gov This oxidation generates 6-(benzoyloxy)hexanoic acid. nih.govnih.gov Subsequently, this intermediate enters the β-oxidation pathway, a common metabolic process for breaking down fatty acids, leading to its complete degradation. nih.gov This efficient degradation pathway prevents the accumulation of persistent and potentially more toxic metabolites. nih.gov

The presence of a co-substrate, such as a pure alkane like n-hexadecane, has been shown to be important in the biodegradation of this compound by microorganisms like Rhodococcus rhodochrous. nih.govnih.gov Co-substrates can enhance the metabolic activity of the microorganisms, promoting the cleavage of the ester bonds. An interesting outcome of using a hydrocarbon co-substrate is the formation of a different class of metabolites. nih.gov Benzoic acid, released from the initial hydrolysis of the plasticizer, can be esterified with alcohols formed from the oxidation of the alkane co-substrate. nih.govmcgill.ca For instance, with n-hexadecane as a co-substrate, 1-hexadecyl benzoate (B1203000) has been identified as a metabolite. nih.govmcgill.ca These secondary ester metabolites are also reported to be biodegradable without the accumulation of intermediates. nih.gov

Metabolite Analysis and Environmental Persistence

Through techniques such as gas chromatography-mass spectrometry (GC/MS) and Fourier transform mass spectroscopy (FTMS), researchers have identified the key metabolites from the biodegradation of this compound by Rhodococcus rhodochrous in the presence of n-hexadecane. nih.gov

The primary identified metabolites include:

Benzoic acid : Released during the initial hydrolysis of the diester. nih.gov

6-benzoyloxyhexan-1-ol (1,6-hexanediol monobenzoate) : The monoester intermediate. nih.gov

6-benzoyloxyhexanoic acid : Formed by the oxidation of the monoester's alcohol group. nih.gov

4-benzoyloxybutanoic acid : A product of the subsequent β-oxidation of 6-benzoyloxyhexanoic acid. nih.gov

1-hexadecyl benzoate : Formed by the esterification of benzoic acid with hexadecanol, a metabolite of the n-hexadecane co-substrate. nih.gov

The table below details the key metabolites identified during the biodegradation of this compound.

MetaboliteMethod of Formation
Benzoic acidInitial hydrolysis of the diester. nih.gov
6-benzoyloxyhexan-1-olInitial hydrolysis of the diester. nih.gov
6-benzoyloxyhexanoic acidOxidation of the alcohol group of the monoester. nih.gov
4-benzoyloxybutanoic acidβ-oxidation of 6-benzoyloxyhexanoic acid. nih.gov
1-hexadecyl benzoateEsterification of benzoic acid with an oxidized co-substrate (n-hexadecane). nih.gov

The rapid degradation of these metabolites, in contrast to the persistent monoesters of some other dibenzoate plasticizers, underscores the favorable environmental profile of this compound. researchgate.netnih.gov

Comparative Analysis of Metabolite Accumulation with Commercial Plasticizers

Research demonstrates a significant difference in the biodegradation pathways and metabolite accumulation between this compound and other commercial plasticizers, such as Diethylene Glycol Dibenzoate (D(EG)DB), Dipropylene Glycol Dibenzoate (D(PG)DB), and phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP).

The biodegradation of 1,6-HDB by the common soil organism Rhodococcus rhodochrous does not result in the accumulation of persistent metabolites. nih.gov The initial step for dibenzoate plasticizers is the hydrolysis of an ester bond, which releases benzoic acid and a corresponding monoester. nih.gov In the case of 1,6-HDB, the resulting 1,6-hexanediol monobenzoate is degraded rapidly. nih.govresearchgate.net

In stark contrast, the monoesters derived from D(EG)DB and D(PG)DB—diethylene glycol monobenzoate (D(EG)MB) and dipropylene glycol monobenzoate (D(PG)MB)—degrade very slowly, leading to their significant accumulation in the environment. nih.govresearchgate.net This accumulation is problematic as these monoester metabolites can exhibit higher toxicity than the parent dibenzoate compounds. researchgate.net Similarly, the degradation of the widely used phthalate DEHP yields metabolites like mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanoic acid, which are known to be persistent and environmentally ubiquitous. mdpi.comresearchgate.net Studies have confirmed that while plasticizers themselves may not show high acute toxicity, their recalcitrant metabolites often do. nih.gov

The rapid biodegradation of 1,6-HDB and its related linear alkyl diol dibenzoates (e.g., 1,3-propanediol (B51772) dibenzoate, 1,4-butanediol (B3395766) dibenzoate, and 1,5-pentanediol (B104693) dibenzoate) occurs without this problematic buildup of intermediate compounds. researchgate.netmdpi.com This makes it a potentially greener alternative, avoiding the issue of metabolite persistence that plagues many conventional plasticizers. nih.govresearchgate.net

PlasticizerPrimary Metabolite(s)Accumulation PotentialReferences
This compound (1,6-HDB)1,6-hexanediol monobenzoate, 6-benzoyloxyhexanoic acid, Benzoic acidLow / Not significant nih.govnih.govmdpi.com
Diethylene Glycol Dibenzoate (D(EG)DB)Diethylene glycol monobenzoate (D(EG)MB), Benzoic acidHigh nih.govresearchgate.net
Dipropylene Glycol Dibenzoate (D(PG)DB)Dipropylene glycol monobenzoate (D(PG)MB), Benzoic acidHigh nih.govresearchgate.net
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP), 2-ethylhexanol, 2-ethylhexanoic acidHigh mdpi.comresearchgate.net

Factors Influencing Metabolite Stability and Degradation Rates

The stability and degradation rates of plasticizer metabolites are heavily influenced by their molecular structure. The key structural feature that prevents the accumulation of metabolites from 1,6-HDB degradation is the absence of ether linkages in its central diol chain. nih.govresearchgate.net

For commercial plasticizers like D(EG)DB and D(PG)DB, the presence of an ether function in their molecular backbone is a critical barrier to complete biodegradation. nih.gov After the initial hydrolysis to their respective monoesters, the subsequent degradation pathway is blocked. This is because the ether linkage prevents the oxidation of the alcohol group, a necessary step for further breakdown via processes like beta-oxidation. nih.govresearchgate.net

In contrast, the monoester of 1,6-HDB, which has a simple linear alkyl chain, is readily metabolized. nih.gov The terminal alcohol group of 1,6-hexanediol monobenzoate is oxidized to a carboxylic acid, forming 6-benzoyloxyhexanoic acid. nih.govnih.gov This intermediate is then susceptible to further breakdown through the beta-oxidation pathway, a common and efficient metabolic process for fatty acids. nih.gov

Other factors can also influence degradation rates. The presence of a co-substrate, such as a pure hydrocarbon, can facilitate plasticizer degradation by promoting a hydrophobic cell surface on the degrading microorganisms, which helps attract the plasticizer. researchgate.net Furthermore, branching in the side chains of plasticizers, such as the 2-ethyl branch in DEHP, can block beta-oxidation and lead to the accumulation of persistent carboxylic acids. researchgate.net The linear structure of the hexanediol portion of 1,6-HDB avoids this issue entirely.

Design Principles for Environmentally Benign Dibenzoate Plasticizers

The lessons learned from comparing 1,6-HDB with other plasticizers provide clear design principles for creating new, environmentally benign alternatives. The focus lies in engineering molecules that are inherently more susceptible to complete microbial degradation.

Influence of Molecular Geometry on Biodegradability

The molecular geometry of a plasticizer is a primary determinant of its biodegradability. Research has shown that unbranched alkanes are more easily biodegraded than ethers. mdpi.com This principle explains the superior biodegradability of 1,6-HDB compared to D(EG)DB and D(PG)DB. nih.govmdpi.com

The linear and flexible alkyl chain of 1,6-HDB allows microbial enzymes to access and break down the molecule more readily. In contrast, the ether linkages in D(EG)DB and D(PG)DB create a structural block that hinders metabolic pathways. nih.gov This highlights a core design principle: avoiding ether linkages in the diol bridge of dibenzoate plasticizers is crucial for preventing the formation of stable, persistent metabolites. researchgate.net Studies on other types of plasticizers, such as succinate (B1194679) esters, have also found that a saturated, flexible central structure that allows for free rotation around bonds is more rapidly biodegraded. mdpi.com

Correlation between Molecular Structure and Degradation Pathways

A direct correlation exists between the molecular structure of a dibenzoate plasticizer and its specific degradation pathway. The structure dictates which enzymatic reactions can occur, ultimately determining whether the compound is fully mineralized or results in persistent metabolites.

The degradation of this compound follows a clear and complete pathway:

Initial Hydrolysis : One ester bond is cleaved by microbial esterases, yielding benzoic acid and 1,6-hexanediol monobenzoate. nih.gov

Alcohol Oxidation : The terminal alcohol group of the monoester is oxidized to a carboxylic acid, forming 6-benzoyloxyhexanoic acid. nih.govnih.gov

Beta-Oxidation : The resulting molecule undergoes beta-oxidation, progressively shortening the alkyl chain and leading to complete degradation. nih.gov

Benzoate Degradation : The released benzoic acid is also a well-known biodegradable compound, typically degraded via catechol intermediates. jmb.or.krnih.gov

This pathway is efficient because the linear alkyl structure of the hexanediol linker is fully compatible with standard microbial metabolic processes.

Conversely, the degradation pathways for D(EG)DB and D(PG)DB are truncated. While the initial hydrolysis occurs, the ether bond in the resulting monoesters (D(EG)MB and D(PG)MB) blocks the subsequent oxidation step. nih.govresearchgate.net This blockage is the direct cause of the accumulation of these recalcitrant monoesters. Therefore, designing plasticizers with linear alkyl linkers, like in 1,6-HDB, ensures that the degradation pathway remains open, leading to more environmentally benign outcomes. nih.govmdpi.com

Structural FeatureExample Plasticizer(s)Impact on Degradation PathwayOutcomeReferences
Linear Alkyl Diol LinkerThis compoundAllows for alcohol oxidation and subsequent β-oxidation of the monoester.Rapid and complete degradation; no significant metabolite accumulation. nih.govnih.govmdpi.com
Ether Linkage in DiolD(EG)DB, D(PG)DBBlocks oxidation of the monoester, halting the degradation pathway.Accumulation of persistent and potentially toxic monoester metabolites. nih.govresearchgate.net
Branched Alkyl Side ChainDEHPHinders β-oxidation of the side-chain metabolite (2-ethylhexanoic acid).Accumulation of persistent metabolites. researchgate.netmdpi.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 1,6-Hexanediol (B165255) dibenzoate.

High-resolution NMR is used to definitively confirm the molecular architecture of synthesized 1,6-Hexanediol dibenzoate. By analyzing the chemical shifts, integration, and splitting patterns of the proton (¹H) NMR spectrum, researchers can verify the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound shows distinct signals that correspond to the protons in the two main parts of the molecule: the aromatic phenyl groups and the aliphatic hexane (B92381) chain. The relative integration of the proton signals confirms the ratio of protons in different environments, which for this compound is expected to be 2:2:1:2:2:2 for specific protons on the phenyl and hexyl groups. researchgate.net

The signals for the phenyl group protons typically appear in the aromatic region of the spectrum and exhibit the expected splitting patterns. researchgate.net The protons on the aliphatic hexane chain show characteristic patterns as well. For instance, the methylene (B1212753) protons adjacent to the ester oxygen atoms (at the D and F positions in the referenced spectrum) appear as triplets. The interior methylene protons (at the E position) present as a more complex multiplet, consistent with a triplet of triplets, due to coupling with adjacent non-equivalent protons. researchgate.net This detailed spectral information provides unambiguous confirmation of the compound's structure.

Assigned Protons (per reference researchgate.net)Expected Chemical Shift Region (ppm)Expected Splitting PatternKey Structural Information
Phenyl Group (A, B, C)~7.4 - 8.1MultipletsConfirms the presence of the benzoyl groups.
-O-CH₂- (D, F)~4.3TripletIndicates methylene groups adjacent to both an ester oxygen and another methylene group.
-O-CH₂-CH₂- (E)~1.8MultipletCorresponds to the inner methylene groups of the hexane chain.

While mass spectrometry is more commonly highlighted in the available degradation studies of this compound, NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions and identifying metabolites in real-time. In a research context, time-course NMR experiments can track the disappearance of signals corresponding to the parent compound (this compound) and the concurrent emergence of new signals from reaction intermediates or final products. This allows for the elucidation of reaction kinetics and degradation pathways. For instance, the hydrolysis of the ester bonds would lead to the appearance of signals corresponding to benzoic acid and 1,6-hexanediol or its monoester derivatives.

Mass Spectrometry (MS) Techniques in Degradation Studies

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It is extensively used in degradation studies to identify the chemical structures of resulting compounds.

In studies on the biodegradation of this compound, Gas Chromatography-Mass Spectrometry (GC/MS) is a primary method for separating and identifying metabolites. nih.govresearchgate.net The gas chromatograph first separates the individual components from the sample mixture. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. researchgate.netedu.krd

Research on the biodegradation of this compound by the microorganism Rhodococcus rhodochrous has successfully used GC/MS to identify several metabolites. nih.govresearchgate.net To facilitate detection, a chemical modification process called trimethylsilylation is often employed, which makes the metabolites more volatile and suitable for GC analysis. nih.govresearchgate.net

Metabolites of this compound Identified by GC/MS
6-benzoyloxyhexanoic acid
4-benzoyloxybutanoic acid
6-benzoyloxyhexan-1-ol
Benzoic acid
1-hexadecyl benzoate (B1203000)*

Note: Identified in the presence of n-hexadecane as a co-substrate. nih.gov

Fourier Transform Mass Spectrometry (FTMS), often performed as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), is an advanced technique renowned for its exceptionally high resolution and mass accuracy. nih.govresearchgate.netwarwick.ac.uk This capability is crucial for confirming the elemental composition of unknown compounds, such as biodegradation metabolites. nih.gov

In the analysis of this compound metabolites, FTMS was used to measure the exact masses of the compounds identified by GC/MS. nih.govresearchgate.net By providing a highly accurate mass measurement (often to within a few parts per million), FTMS allows researchers to determine a unique and unambiguous elemental formula for each metabolite. nih.govunl.edu This confirms the identities proposed by GC/MS and provides a higher level of confidence in the results. nih.govresearchgate.net The presence of the metabolites was further validated by repeating the biodegradation with a labeled version of the parent compound, 1,6-hexanediol di[(2)H(5)]benzoate, and observing the expected mass shifts in the resulting products. nih.govresearchgate.net

Chromatographic Separations in Research Contexts

Chromatography is a laboratory technique for the separation of a mixture. In the context of this compound research, chromatographic methods are fundamental for both analysis and purification.

As mentioned, Gas Chromatography (GC) is the separation method of choice when coupled with mass spectrometry for the identification of volatile degradation products. nih.govresearchgate.net In this setup, a capillary column, often with a non-polar or mid-polar stationary phase, is used to separate compounds based on their boiling points and interactions with the column lining. gs-tek.com

Additionally, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique suitable for analyzing compounds like this compound and its derivatives, particularly those that are not sufficiently volatile for GC. sielc.comsielc.com Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is a common method for such separations. sielc.comsielc.com This technique can be used to analyze the purity of a synthesized batch of this compound or to isolate specific metabolites from a complex mixture for further structural analysis.

Application of Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), serves as a critical tool for assessing its purity and quantifying its presence in various matrices.

The successful analysis of this compound by GC often relies on the selection of an appropriate capillary column. A non-polar or mid-polarity column, such as one with a phenyl polysiloxane-based stationary phase, is typically suitable for the elution of benzoate esters. The choice of column is critical to achieve the necessary resolution between the analyte of interest and any potential impurities or other components in a mixture.

In research focused on the biodegradation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used to identify its metabolites. In such studies, a derivatization step, for instance, trimethylsilylation, is often employed to increase the volatility of polar metabolites containing hydroxyl or carboxyl groups, making them amenable to GC analysis. This derivatization process is crucial for the successful separation and identification of degradation products like 6-benzoyloxyhexanoic acid and 6-benzoyloxyhexan-1-ol.

For routine purity assessment, a typical GC-FID method would involve dissolving a precisely weighed sample of this compound in a suitable organic solvent, followed by injection into the GC system. The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any other peaks indicating the presence of impurities. The percentage purity can be calculated based on the relative peak areas.

Below is an interactive data table with typical instrumental conditions for the GC analysis of this compound, extrapolated from methods used for similar compounds.

ParameterValue
Column Phenyl Polysiloxane (e.g., DB-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

This table represents a typical set of parameters and may require optimization for specific applications.

Liquid Chromatography for Complex Mixture Separation

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a non-volatile compound like this compound, HPLC is an especially suitable analytical method.

Reverse-phase HPLC is the most common mode used for the analysis of benzoate esters. In this technique, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of this compound in complex mixtures, a gradient elution method is often employed. This involves changing the composition of the mobile phase during the analysis to achieve a more efficient separation of compounds with a wide range of polarities. A typical mobile phase for the analysis of benzoate esters would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid, such as acetic acid or formic acid, to improve peak shape.

Detection is commonly achieved using an Ultraviolet (UV) detector, as the benzoate functional group in this compound exhibits strong absorbance in the UV region. The wavelength of detection is typically set at the absorbance maximum of the compound to ensure high sensitivity.

The following interactive data table outlines a representative set of conditions for the HPLC analysis of this compound.

ParameterValue
Column C18 Reverse-Phase
Column Dimensions 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm

This table provides an example of typical HPLC conditions that may be adapted for specific analytical needs.

Computational and Theoretical Studies of 1,6 Hexanediol Dibenzoate

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the interactions over a period of time, MD can provide a detailed view of how 1,6-Hexanediol (B165255) dibenzoate behaves in different environments, such as within a polymer matrix or in solution.

Simulations of 1,6-Hexanediol Dibenzoate within Polymer Matrices

In a typical simulation, a model system is constructed consisting of the polymer chains and the plasticizer molecules. The interactions between all atoms are calculated using a force field, and the system is allowed to evolve over time. Key parameters that are often investigated include:

Interaction Energy: This value quantifies the strength of the non-bonded interactions (van der Waals and electrostatic) between the plasticizer and the polymer. A more negative interaction energy generally indicates better compatibility.

Glass Transition Temperature (Tg): MD simulations can predict the Tg of the polymer-plasticizer blend. A significant reduction in the simulated Tg compared to the pure polymer is indicative of an effective plasticizer.

Radial Distribution Function (RDF): The RDF provides information about the local structure and the probability of finding a certain atom or group of atoms at a specific distance from another. This can reveal specific interactions, such as hydrogen bonding between the plasticizer and the polymer.

Mean Squared Displacement (MSD): By tracking the movement of the plasticizer molecules over time, the MSD can be calculated, which is related to the diffusion coefficient. A lower diffusion coefficient suggests that the plasticizer is less likely to migrate out of the polymer matrix.

For a molecule like this compound in a polymer such as PVC, simulations would likely show significant van der Waals interactions between the benzene (B151609) rings of the dibenzoate and the polymer backbone, as well as dipole-dipole interactions involving the ester groups. The flexible hexanediol (B3050542) linker would allow the molecule to adopt various conformations to optimize its interactions with the surrounding polymer chains.

ParameterDescriptionTypical Findings for Plasticizers in PVC
Interaction EnergyStrength of non-bonded interactions between plasticizer and polymer.More negative values indicate better compatibility.
Glass Transition Temperature (Tg)Temperature at which the polymer transitions from a rigid to a more flexible state.Effective plasticizers significantly lower the Tg of the polymer.
Radial Distribution Function (RDF)Probability of finding an atom at a certain distance from another.Can reveal specific interactions like hydrogen bonding.
Mean Squared Displacement (MSD)Measure of the average distance a molecule travels over time.Relates to the diffusion coefficient and potential for migration.

Exploration of Solvation Effects and Conformational Dynamics

The behavior of this compound in a solvent is crucial for understanding its processing and environmental fate. MD simulations can be employed to study how solvent molecules arrange themselves around the solute (solvation) and how the flexibility of the molecule influences its shape (conformational dynamics).

In these simulations, a single molecule of this compound is placed in a box of solvent molecules (e.g., water, or an organic solvent). The analysis of the simulation trajectory can reveal:

Solvation Shell Structure: The arrangement of solvent molecules in the immediate vicinity of the solute can be characterized. For this compound in water, it is expected that water molecules would form hydrogen bonds with the carbonyl oxygen atoms of the ester groups. The hydrophobic benzene rings and the aliphatic hexanediol chain would likely lead to a structured arrangement of water molecules around them to maximize hydrogen bonding within the solvent.

Conformational Preferences: The flexible hexanediol chain allows the molecule to adopt a wide range of conformations. By analyzing the dihedral angles along the backbone of the molecule throughout the simulation, the preferred shapes of the molecule in solution can be identified. It is likely that in a polar solvent, the molecule might adopt more folded conformations to minimize the exposure of its hydrophobic parts to the solvent, whereas in a non-polar solvent, more extended conformations might be prevalent.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying the energetics and mechanisms of chemical reactions. For this compound, DFT can provide valuable insights into its stability and reactivity, particularly in reactions like hydrolysis.

Determination of Reaction Energy Barriers for Hydrolysis

Hydrolysis, the cleavage of the ester bond by reaction with water, is a key degradation pathway for this compound. DFT calculations can be used to determine the activation energy (energy barrier) for this reaction, which is a critical factor in determining its rate. While specific DFT studies on this compound are not available, studies on the hydrolysis of simpler benzoate (B1203000) esters provide a good model.

The hydrolysis of an ester can be catalyzed by either acid or base. In a neutral or acid-catalyzed mechanism, the reaction typically proceeds through a tetrahedral intermediate. DFT calculations can be used to determine the energies of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state gives the activation energy.

For the acid-catalyzed hydrolysis of a simple benzoate ester, the calculated activation energies are typically in the range of 15-25 kcal/mol. The exact value depends on the specific ester and the computational method used.

Reaction StepDescriptionRepresentative Calculated Energy Change (kcal/mol)
Reactants to Transition StateEnergy required to reach the highest energy point on the reaction pathway.+15 to +25
Transition State to IntermediateFormation of the unstable tetrahedral intermediate.Negative
Intermediate to ProductsBreakdown of the intermediate to form the carboxylic acid and alcohol.Negative

Elucidation of Transition States in Chemical Transformations

A key aspect of using DFT to study reaction mechanisms is the ability to locate and characterize the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about how the reaction occurs.

For the hydrolysis of a benzoate ester, the transition state for the formation of the tetrahedral intermediate involves the partial formation of a bond between the water oxygen and the carbonyl carbon, and the partial breaking of the carbonyl double bond. DFT calculations can precisely determine the bond lengths and angles in this fleeting structure. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analysis of Hydrogen Bonding Effects on Reaction Rates

In the hydrolysis of this compound, explicit water molecules can be included in the DFT calculation to model the hydrogen bonding interactions. For instance, a water molecule can act as a hydrogen bond donor to the carbonyl oxygen of the ester, which can stabilize the reactant and potentially lower the energy of the transition state. Conversely, other water molecules can help to stabilize the leaving group (1,6-Hexanediol) through hydrogen bonding. The net effect of these interactions on the reaction barrier can be determined by comparing the activation energy of the reaction with and without the presence of these explicit solvent molecules. Studies on similar systems have shown that the inclusion of explicit water molecules in the calculation can lower the activation barrier by several kcal/mol, highlighting the catalytic role of the solvent.

Structure-Activity/Performance Relationship Modeling

Computational modeling provides powerful tools for predicting the properties and behavior of chemical compounds, reducing the need for extensive empirical testing. For industrial chemicals like this compound, these models can forecast material performance and environmental fate.

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as those relevant to material performance. researchgate.netnih.gov For this compound, which is used as a plasticizer, QSPR models can predict key performance indicators based on calculated molecular descriptors.

The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression or machine learning, to build a predictive equation. researchgate.netijera.com For benzoate esters used as plasticizers, important performance properties to model include plasticizing efficiency, volatility, migration resistance, and thermal stability.

Key molecular descriptors relevant for predicting these properties in a molecule like this compound would include:

Topological Descriptors: Related to molecular size, shape, and branching.

Quantum Chemical Descriptors: Such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO/LUMO), which relate to intermolecular interactions.

Constitutional Descriptors: Including molecular weight and atom/bond counts, which correlate with volatility and density.

These models can accelerate the design of new plasticizers with improved performance profiles by allowing for virtual screening of candidate molecules before synthesis. rsc.org

Table 1: Conceptual QSPR Model for Plasticizer Performance This table illustrates the types of inputs and outputs in a hypothetical QSPR model for plasticizers like this compound.

Molecular Descriptor (Input)DescriptionPredicted Property (Output)Relevance to Performance
Molecular Weight (MW) Mass of one mole of the substance.Volatility Lower volatility is desirable for permanence.
LogP (Octanol-Water Partition Coefficient) Measures hydrophobicity.Compatibility / Migration Predicts how well the plasticizer stays within the polymer matrix.
Dipole Moment Measure of molecular polarity.Plasticizing Efficiency Relates to the ability to disrupt polymer chain interactions.
Molecular Volume/Surface Area Describes the size and shape of the molecule.Processability Affects viscosity and ease of incorporation into the polymer.

Predictive Modeling for Biodegradation Kinetics and Pathways

In silico models are increasingly used to predict the environmental fate of chemicals, including their biodegradability. iaea.org These computational tools can forecast the sequence of biochemical reactions (pathways) and the rate of degradation (kinetics) for a given compound. semanticscholar.orgresearchgate.net For this compound, such models rely on extensive databases of known metabolic reactions and rule-based expert systems. nih.govnih.gov

The most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction, catalyzed by esterase enzymes common in environmental microorganisms, would cleave the molecule into its constituent parts: 1,6-Hexanediol and two molecules of Benzoic acid.

Predictive systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, use a set of biotransformation rules to map out subsequent steps. nih.gov

1,6-Hexanediol: This linear alcohol would likely undergo oxidation at its terminal alcohol groups to form adipic acid, which can then enter central metabolism via the β-oxidation pathway.

Benzoic Acid: This aromatic compound is a well-known metabolic intermediate. It is typically activated to benzoyl-CoA and then undergoes degradation through various aerobic or anaerobic pathways.

These predictive models are crucial for assessing the persistence and potential for bioaccumulation of industrial chemicals, guiding the development of more environmentally benign alternatives. iaea.org

Table 2: Hypothetical Biodegradation Pathway for this compound This table outlines a likely sequence of degradation steps as would be predicted by a computational model.

StepParent CompoundReaction TypeKey Products
1 This compoundEster Hydrolysis1,6-Hexanediol, Benzoic Acid
2a 1,6-HexanediolAlcohol OxidationAdipic Acid
2b Benzoic AcidCoA LigationBenzoyl-CoA
3a Adipic Acidβ-OxidationAcetyl-CoA
3b Benzoyl-CoARing CleavageCentral Metabolites

Insights from Related Molecular Simulation Studies

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of molecules and their interactions with biological systems. researchgate.net While specific simulation studies on this compound are scarce, research on its structural analogues, particularly the precursor 1,6-Hexanediol, offers significant understanding of its potential biological interactions.

Alkanediols such as 1,6-Hexanediol are amphiphilic molecules, possessing both a hydrophobic aliphatic chain and hydrophilic terminal hydroxyl (-OH) groups. Molecular simulations have been instrumental in characterizing the interaction of such small molecules with biological membranes. nih.govresearchgate.netnih.gov

Simulations show that the hydroxyl groups of alkanediols can form hydrogen bonds with the polar head groups of phospholipids (B1166683) in a cell membrane, while the nonpolar alkyl chain can interact favorably with the hydrophobic lipid tails within the membrane core. nih.gov This dual interaction allows the molecule to partition at the water-lipid interface, potentially disrupting the local membrane structure. Studies on related amphiphiles indicate that their insertion can increase membrane fluidity, create voids in the hydrophobic core, and thin the lipid bilayer. nih.gov This disruption can lead to an increase in membrane permeability to small molecules and ions, altering cellular homeostasis. nih.gov

One of the most well-studied functions of the analogue 1,6-Hexanediol is its ability to dissolve biomolecular condensates, which are cellular compartments formed through liquid-liquid phase separation (LLPS). researchgate.netlife-science-alliance.org All-atom simulations have provided a detailed molecular picture of this disruptive mechanism. nih.govbiorxiv.org

These studies reveal that 1,6-Hexanediol disrupts LLPS by interfering with the weak, multivalent interactions between proteins and nucleic acids that hold the condensates together. life-science-alliance.orgnih.gov The mechanism is rooted in its amphiphilic nature:

The hydroxyl groups form hydrogen bonds with the protein backbone and polar side chains. nih.govbiorxiv.org

The aliphatic chain makes transient, weak hydrophobic contacts with aromatic and nonpolar residues. nih.govbiorxiv.org

By engaging in these competing interactions, 1,6-Hexanediol effectively coats the surfaces of the scaffold proteins, preventing the protein-protein and protein-RNA interactions necessary for phase separation. nih.gov This leads to the dissolution of the condensate. It is particularly effective at disrupting condensates driven by hydrophobic interactions, while having little effect on those stabilized primarily by electrostatic forces. nih.govbiorxiv.org

Table 3: Summary of Molecular Interactions in 1,6-Hexanediol-Mediated Disruption of FUS Protein Condensates (from Simulation Studies) Based on findings from all-atom simulations of the Fused in Sarcoma (FUS) protein.

Interacting Moiety on 1,6-HexanediolInteracting Partner on ProteinType of InteractionConsequence
Hydroxyl (-OH) groups Protein Backbone (C=O, N-H)Hydrogen BondingDisrupts inter-protein backbone interactions.
Hydroxyl (-OH) groups Polar Amino Acid Side Chains (e.g., Gln, Ser)Hydrogen BondingCompetes with native polar contacts.
Aliphatic (-CH2-) chain Hydrophobic/Aromatic Residues (e.g., Tyr, Phe)Weak Hydrophobic InteractionsShields nonpolar patches, preventing protein-protein association.

Future Research Directions and Emerging Areas

Development of Novel Biocatalytic Routes for Synthesis and Degradation

The pursuit of greener and more efficient chemical processes has put a spotlight on biocatalysis. For 1,6-Hexanediol (B165255) dibenzoate, this involves exploring enzymatic pathways for both its synthesis and breakdown, moving away from conventional, often energy-intensive chemical methods.

Future research in the synthesis of 1,6-Hexanediol dibenzoate is likely to focus on lipase-catalyzed esterification. Lipases are enzymes that can catalyze the formation of ester bonds under mild conditions, offering a high degree of selectivity. This enzymatic approach can reduce the need for harsh catalysts and high temperatures, leading to a more sustainable manufacturing process. Research into the biocatalytic production of its precursor, 1,6-Hexanediol, from renewable resources like cyclohexane using engineered microbial consortia, also presents a promising upstream improvement. A one-pot biocatalytic cascade process for the biotransformation of cyclohexane to 1,6-Hexanediol has been developed, showcasing the potential for greener precursor synthesis.

On the other end of its lifecycle, understanding the biodegradation of this compound is crucial. Studies have already identified that microorganisms like Rhodococcus rhodochrous can degrade this compound. The initial step in the biodegradation of dibenzoate plasticizers is the hydrolysis of one of the ester bonds, which releases benzoic acid and a monoester. Future work will likely focus on identifying and characterizing the specific enzymes, such as esterases and hydrolases, responsible for breaking down this compound. By isolating and understanding these enzymes, it may be possible to develop enhanced bioremediation strategies for environments contaminated with this and other plasticizers.

Research AreaFocusPotential EnzymesPrecursor CompoundOrganism Example
Biocatalytic Synthesis Enzymatic esterification of 1,6-Hexanediol and benzoic acid.Lipases1,6-HexanediolNot applicable
Biocatalytic Degradation Identification and characterization of enzymes for hydrolysis of ester bonds.Esterases, HydrolasesNot applicableRhodococcus rhodochrous
Precursor Biosynthesis Biotransformation of renewable feedstocks to 1,6-Hexanediol.Monooxygenases, Alcohol dehydrogenasesCyclohexaneE. coli consortia

Advanced Materials Design Leveraging Specific Properties of this compound

While this compound is utilized as a plasticizer, future research will likely explore its potential as a key component in the design of advanced materials with tailored properties. This moves beyond its role as a simple additive to a functional building block in polymer architectures. The properties of this compound, such as its low volatility and good compatibility with various polymers, make it a candidate for creating high-performance materials.

The linear and flexible C6 alkyl chain of the 1,6-Hexanediol component can impart flexibility and a low glass transition temperature to polymers, while the rigid benzoate (B1203000) groups can enhance properties like hardness and thermal stability. This balance is particularly relevant in the development of high-performance polyurethanes and polyesters. For instance, in polyurethane elastomers, the choice of diol can significantly impact the final mechanical properties. The linear nature of the 1,6-hexanediol segment in the dibenzoate could provide flexibility, while the benzoate groups could contribute to the hard segment domains, influencing microphase separation and, consequently, the material's tensile strength and toughness.

Future investigations could focus on synthesizing novel copolymers where this compound is a monomer. This could lead to the creation of specialty polymers with inherent plasticization, reducing the issue of plasticizer migration. Furthermore, the aromatic rings of the benzoate groups could be functionalized to introduce specific properties, such as flame retardancy or UV stability, leading to the development of multifunctional materials.

Property ContributionStructural FeaturePotential Application
Flexibility Linear C6 alkyl chainHigh-performance elastomers, flexible coatings
Hardness/Rigidity Aromatic benzoate groupsToughened thermoplastics, durable resins
Thermal Stability Aromatic benzoate groupsEngineering plastics for high-temperature applications
Low Volatility High molecular weightLong-lasting plasticizers in durable goods

Integration of Multi-Omics Approaches in Biodegradation Research

To gain a comprehensive understanding of the microbial degradation of this compound, future research will increasingly rely on the integration of multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a system-level view of the biological processes involved in the breakdown of this compound.

By employing these techniques, researchers can move beyond simply identifying degrading microorganisms to understanding the intricate molecular mechanisms at play. For instance, a proteogenomic and metabolomic approach has been successfully used to characterize the degradation of other plasticizers, such as dibutyl phthalate (B1215562) (DBP) and acetyl tributyl citrate (ATBC), by marine bacteria. isoe.demdpi.com This type of integrated study can reveal the specific enzymes (e.g., cutinases, hydrolases) involved in the initial hydrolysis of the ester bonds and the subsequent metabolic pathways that funnel the breakdown products into central metabolism. isoe.de

Metabolomics, in particular, is a powerful tool for identifying the transient intermediates produced during biodegradation. This can help to elucidate the complete degradation pathway and identify any potential bottlenecks or persistent metabolites. Transcriptomics and proteomics can then be used to identify the genes and proteins that are upregulated in the presence of this compound, providing further evidence for their role in the degradation process. This detailed molecular information is essential for developing effective bioremediation strategies and for assessing the environmental fate of this compound.

Omics TechniqueInformation GainedApplication in this compound Research
Genomics Provides the genetic blueprint of a degrading microorganism.Identification of potential genes encoding for esterases and other relevant enzymes.
Transcriptomics Measures the expression levels of all genes under specific conditions.Determining which genes are activated in the presence of this compound.
Proteomics Identifies and quantifies the complete set of proteins produced by an organism.Pinpointing the specific enzymes actively involved in the degradation process.
Metabolomics Characterizes the small molecule metabolites present in a biological system.Elucidating the complete biodegradation pathway and identifying intermediates.

Cross-Disciplinary Investigations at the Interface of Chemistry, Materials Science, and Environmental Engineering

Addressing the challenges and opportunities associated with this compound requires a collaborative, cross-disciplinary approach. The lifecycle of this compound, from its synthesis to its ultimate environmental fate, intersects with the fields of chemistry, materials science, and environmental engineering. Future breakthroughs will likely emerge from the synergy of these disciplines.

Chemists can focus on developing more sustainable and efficient synthesis routes, including the biocatalytic methods mentioned earlier. They can also work on modifying the molecular structure of this compound to enhance its performance properties or improve its biodegradability.

Materials scientists can then take these novel compounds and incorporate them into advanced materials. This involves understanding how the molecular structure of this compound influences the macroscopic properties of polymers, such as their mechanical strength, thermal stability, and processability. youtube.com This knowledge is crucial for designing next-generation plastics that are both high-performing and environmentally benign.

Environmental engineers play a critical role in assessing the environmental impact of this compound and developing strategies for its remediation. This includes studying its fate and transport in different environmental compartments, evaluating its ecotoxicity, and designing bioremediation systems that can effectively break it down.

The successful development of sustainable and high-performance materials based on this compound will depend on the seamless integration of these different areas of expertise. isoe.deresearchgate.net This interdisciplinary approach is essential for creating a circular economy for plastics, where materials are designed with their entire lifecycle in mind. port.ac.uk

Q & A

Q. What are the standard synthetic routes for 1,6-Hexanediol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : 1,6-Hexanediol is primarily synthesized via hydrogenation of adipic acid or its esters using catalysts like nickel or palladium under high-pressure conditions (100–300 bar H₂) . Reaction temperature (150–200°C) and catalyst loading directly affect conversion rates and byproduct formation. For lab-scale synthesis, lithium aluminum hydride reduction of adipic acid is an alternative, though less scalable . Yield optimization requires monitoring intermediates (e.g., ε-caprolactone) via gas chromatography (GC) or HPLC. Purity (>97%) is confirmed by melting point analysis (37–42°C) and FT-IR to verify hydroxyl group integrity .

Q. How is 1,6-Hexanediol characterized in polymer formulations, and what analytical techniques are critical for quality control?

  • Methodological Answer : Characterization involves spectroscopic and chromatographic methods:
  • FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and ester/urethane linkages in derived polymers .
  • NMR : ¹H/¹³C-NMR confirms molecular structure (e.g., terminal –CH₂OH groups at δ 3.6 ppm in D₂O) .
  • GPC : Measures molecular weight distribution in polyurethanes or polyesters .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (degradation onset ~320°C) .

Q. What experimental design principles are critical when incorporating 1,6-Hexanediol into polyurethane formulations to enhance mechanical properties?

  • Methodological Answer : To optimize polyurethane performance:
  • Stoichiometric Ratios : Balance 1,6-Hexanediol (chain extender) with diisocyanates (e.g., HDI, MDI) and prepolymers. Excess diol reduces crosslinking, lowering tensile strength .
  • Reaction Conditions : Use anhydrous solvents (e.g., THF) and catalysts (e.g., dibutyltin dilaurate) at 80–100°C for 4–6 hours .
  • Post-Synthesis Analysis : Evaluate mechanical properties via tensile testing (ASTM D412) and hydrolytic resistance by immersing samples in water (pH 7, 70°C) for 168 hours .

Advanced Research Questions

Q. How can biocatalytic production of 1,6-Hexanediol address sustainability challenges compared to traditional chemical synthesis?

  • Methodological Answer : Biocatalytic routes use engineered enzymes (e.g., alcohol dehydrogenases) to convert cyclohexane or biomass-derived substrates into 1,6-Hexanediol under mild conditions (30–50°C, ambient pressure). Key steps:
  • Substrate Engineering : Optimize cyclohexane oxidation using cytochrome P450 monooxygenases .
  • Cascade Reactions : Combine dehydrogenation and reduction steps in a one-pot system to minimize intermediate isolation .
  • Yield Analysis : Compare LC-MS quantification of biocatalytically vs. chemically synthesized diol for enantiopurity and energy efficiency .

Q. What experimental approaches elucidate 1,6-Hexanediol’s role in disrupting liquid-liquid phase separation (LLPS) in pancreatic cancer cells?

  • Methodological Answer :
  • In Vitro Assays : Treat PDAC cell lines (e.g., BxPC-3) with 1,6-Hexanediol (10–50 mg/mL) and monitor LLPS inhibition via fluorescence recovery after photobleaching (FRAP) of GFP-tagged proteins .
  • RNA-Seq/RT-PCR : Profile transcriptional changes (e.g., MYC downregulation) post-treatment to identify LLPS-linked pathways .
  • In Vivo Validation : Administer 500 mg/kg 1,6-Hexanediol in xenograft models and measure tumor volume reduction via caliper measurements and immunohistochemistry .

Q. How can researchers address batch-to-batch variability in 1,6-Hexanediol-based polymer synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use mixture design (e.g., simplex lattice) to optimize diol/diacid ratios in polyester resins while controlling variables like curing temperature and catalyst type .
  • Statistical Analysis : Apply ANOVA to identify critical factors (e.g., diol purity, reaction time) contributing to variability in glass transition temperature (Tg) or tensile modulus .
  • Quality Control : Implement inline FT-IR for real-time monitoring of hydroxyl conversion during polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.